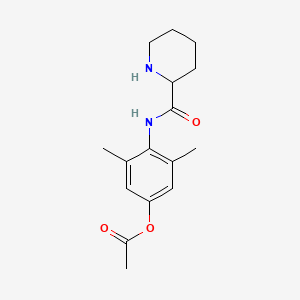![molecular formula C18H27NO10S B12106956 2-[6-(4-Aminophenyl)sulfanyl-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B12106956.png)
2-[6-(4-Aminophenyl)sulfanyl-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Aminophenylb-D-thiocellobiose is a biochemical compound with the molecular formula C18H27NO10S and a molecular weight of 449.47 . It is commonly used in proteomics research and is known for its crystalline powder form . This compound is primarily utilized for research purposes and is not intended for diagnostic or therapeutic use .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Aminophenylb-D-thiocellobiose involves several steps, including the protection of hydroxyl groups, glycosylation, and deprotection . The reaction conditions typically require specific temperatures, solvents, and catalysts to ensure the desired product is obtained with high purity .
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
4-Aminophenylb-D-thiocellobiose undergoes various chemical reactions, including:
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., halogens) . The reaction conditions vary depending on the desired product and may include specific temperatures, solvents, and catalysts .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may produce sulfoxides or sulfones, while reduction reactions may yield thiols or amines .
Scientific Research Applications
4-Aminophenylb-D-thiocellobiose has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of 4-Aminophenylb-D-thiocellobiose involves its interaction with specific molecular targets and pathways. The compound may act as a substrate or inhibitor in various biochemical reactions, affecting the activity of enzymes and other proteins . The exact molecular targets and pathways involved depend on the specific research application and experimental conditions .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 4-Aminophenylb-D-thiocellobiose include other thiocellobiose derivatives and aminophenyl compounds . These compounds share similar structural features and chemical properties but may differ in their specific functional groups and reactivity .
Uniqueness
4-Aminophenylb-D-thiocellobiose is unique due to its specific combination of an aminophenyl group and a thiocellobiose moiety . This unique structure allows it to participate in a wide range of biochemical reactions and makes it a valuable tool in proteomics research .
Properties
Molecular Formula |
C18H27NO10S |
|---|---|
Molecular Weight |
449.5 g/mol |
IUPAC Name |
2-[6-(4-aminophenyl)sulfanyl-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol |
InChI |
InChI=1S/C18H27NO10S/c19-7-1-3-8(4-2-7)30-18-15(26)13(24)16(10(6-21)28-18)29-17-14(25)12(23)11(22)9(5-20)27-17/h1-4,9-18,20-26H,5-6,19H2 |
InChI Key |
RIQWCPMDWZXHSW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1N)SC2C(C(C(C(O2)CO)OC3C(C(C(C(O3)CO)O)O)O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![benzyl N-[(1R,2S)-1-hydroxy-1-[(2S)-2-methyloxiran-2-yl]-3-phenylpropan-2-yl]carbamate](/img/structure/B12106901.png)






![(3-Methoxypropyl)[1-(1,3-thiazol-2-yl)ethyl]amine](/img/structure/B12106939.png)



